molecular formula C7HF4NS B1329832 2,3,5,6-Tetrafluorophenyl isothiocyanate CAS No. 20925-31-9

2,3,5,6-Tetrafluorophenyl isothiocyanate

Cat. No. B1329832
CAS RN: 20925-31-9
M. Wt: 207.15 g/mol
InChI Key: QUNNLKBODYSOQL-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorophenyl isothiocyanate (TFPITC) is a chemical compound used in scientific research for various purposes. It is a highly reactive compound that can be used to modify proteins and peptides, allowing researchers to study their biochemical and physiological effects.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Synthesis of 2-Aminobenzothiazoles and 2-Aminobenzoxazoles : Research indicates that 2,3,5,6-tetrafluorophenyl isothiocyanate can facilitate the synthesis of structurally and pharmaceutically interesting 2-aminobenzothiazoles and 2-aminobenzoxazoles in an environmentally friendly manner, using water as a solvent (Zhang et al., 2011).

Nuclear Medicine and Imaging

Synthesis of Radiolabeling Agents for PET Imaging : The compound is crucial in the synthesis of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a precursor for creating a prosthetic group used in radiolabeling peptides for positron emission tomography (PET) (Davis & Fettinger, 2018).

Anthelmintic Activity

Isothiourea Derivatives with Broad-Spectrum Anthelmintic Activity : A study describes the preparation of isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, using 2,3,5,6-tetrafluorophenyl isothiocyanate, which exhibits enhanced activity against various parasites (Brewer et al., 1987).

Organic Semiconductors

Synthesis of Organic Semiconductors : The compound is used in the synthesis of organic semiconductors, such as benzo[1,2-b:3,4-b':5,6-b'']trithiophene oligomers, which have potential applications in electronic devices (Kashiki et al., 2011).

Peptide Synthesis

Protected Amino Acid Tetrafluorophenyl Esters for Peptide Synthesis : The compound is involved in the preparation of new 2,3,5,6-tetrafluorophenyl active esters of protected amino acids, which are useful in peptide synthesis, showing high efficiency and minimizing racemization (Hui, Holleran, & Kovacs, 2009).

Polymer Science

Controlled Polymerization : 2,3,5,6-Tetrafluorophenyl methacrylate, derived from 2,3,5,6-tetrafluorophenyl isothiocyanate, is usedin controlled polymerization processes. This methodology enables the synthesis of well-defined homopolymers and block copolymers with potential applications in material science (Li, Gan, & Gan, 2008).

Photostable Fluorescent Bioprobes

Mitochondrion-Specific Imaging : A study demonstrates the use of an isothiocyanate-functionalized tetraphenylethene derivative for mitochondrial imaging. This compound, possibly utilizing 2,3,5,6-tetrafluorophenyl isothiocyanate, shows high specificity and photostability, making it useful for real-time monitoring of cellular processes like mitophagy (Zhang et al., 2015).

Agrochemical Synthesis

Versatile Intermediate in Agrochemistry : Organic isocyanates and isothiocyanates, including 2,3,5,6-tetrafluorophenyl isothiocyanate, have been widely used in the synthesis of agrochemicals. These compounds facilitate the installation of essential functional groups like carbamates and ureas and are instrumental in constructing heterocycles used in agriculture (Lamberth, 2021).

Liquid Crystal Technology

Synthesis of Liquid Crystals : Research shows the use of 2,3,5,6-tetrafluorophenylene moiety in the preparation of liquid crystals. These materials exhibit unique mesomorphic properties and are studied for their potential in display technologies and other applications (Wen, Tang, & Yang, 2000).

Anion and Metal Cation Coordination

Tetrathiafulvalene-Based Azine Ligands : The compound is involved in the synthesis of tetrathiafulvalene-appended azine ligands, useful for sensing anions and coordinating metal cations. These compounds are valuable in the development of sensors and electronic materials (Ayadi et al., 2015).

Electronics and Optoelectronics

Quinoidal Oligothiophenes : Studies on tetracyano quinoidal oligothiophenes, which may involve 2,3,5,6-tetrafluorophenyl isothiocyanate,highlight their use as semiconducting substrates in organic electronics. These materials, due to their unique electronic structure, are versatile in applications ranging from transistors to solar cells and photodetectors (Casado, Ponce Ortiz, & López Navarrete, 2012).

Semiconducting Polymers

Synthesis and Analysis in Polymer Chemistry : Research has explored the use of isomers of benzo[d][1,2,3]thiadiazole, potentially involving 2,3,5,6-tetrafluorophenyl isothiocyanate, in the construction of alternating copolymers. These materials are significant in the field of optoelectronic semiconductors, with applications in solar cells and field-effect transistors (Chen et al., 2016).

properties

IUPAC Name

1,2,4,5-tetrafluoro-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNNLKBODYSOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N=C=S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175083
Record name 2,3,5,6-Tetrafluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluorophenyl isothiocyanate

CAS RN

20925-31-9
Record name 2,3,5,6-Tetrafluorophenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetrafluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20925-31-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Nie, H Shen, Y Wang, L Zhou, X Liu… - Applied Thermal …, 2017 - Elsevier
Hybrid polymer fibre filter media are critical to the effectiveness of needle-punched nonwoven bag filters. We investigated the pyrolytic behaviour of hybrid filter media to analyze the …
Number of citations: 14 www.sciencedirect.com

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